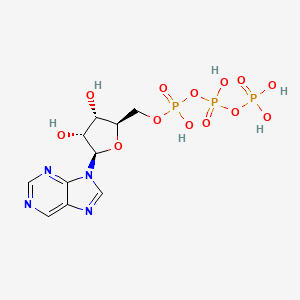

Purine riboside triphosphate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H15N4O13P3 |

|---|---|

Molekulargewicht |

492.17 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N4O13P3/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19)/t6-,7-,8-,10-/m1/s1 |

InChI-Schlüssel |

IZBXQTSTGHQGKL-FDDDBJFASA-N |

Isomerische SMILES |

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Kanonische SMILES |

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Metabolic Odyssey of Purine Riboside Triphosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways governing purine riboside triphosphates. Purine nucleotides are fundamental to a vast array of cellular processes, serving not only as the building blocks for nucleic acid synthesis but also as the primary currency of cellular energy and as critical signaling molecules. A thorough understanding of their metabolic regulation is therefore paramount for research in numerous fields, including oncology, immunology, and the development of novel therapeutics. This guide details the anabolic and catabolic routes, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the intricate signaling and metabolic networks.

Anabolism: The Synthesis of Purine Riboside Triphosphates

The cellular pool of purine nucleotides is maintained through two primary pathways: de novo synthesis and salvage pathways.

De Novo Synthesis: Building from the Ground Up

The de novo synthesis pathway constructs the purine ring from simpler precursor molecules. This process is a testament to the elegance of metabolic engineering, involving a series of eleven enzymatic steps to produce the first purine nucleotide, inosine monophosphate (IMP). The major site of de novo purine synthesis is the liver.

The pathway commences with ribose-5-phosphate, which is converted to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase (PRPP synthetase). This step is a key regulatory point, as PRPP is a precursor for both purine and pyrimidine synthesis. The committed step in purine synthesis is the conversion of PRPP to 5'-phosphoribosylamine, a reaction catalyzed by amidophosphoribosyltransferase. This enzyme is subject to feedback inhibition by the end products of the pathway, namely adenosine monophosphate (AMP) and guanosine monophosphate (GMP), as well as IMP itself.

From 5'-phosphoribosylamine, a series of reactions add atoms from glycine, formate (donated by tetrahydrofolate), glutamine, aspartate, and carbon dioxide to build the purine ring structure on the ribose-5-phosphate scaffold, ultimately yielding IMP.

IMP then serves as a crucial branch point, leading to the synthesis of both AMP and GMP. The conversion of IMP to AMP is a two-step process requiring aspartate and GTP, while the conversion of IMP to GMP is also a two-step process that requires glutamine and ATP. This reciprocal use of GTP for AMP synthesis and ATP for GMP synthesis helps to balance the production of these two essential nucleotides.

The monophosphates (AMP and GMP) are subsequently phosphorylated by specific kinases to their diphosphate (ADP and GDP) and triphosphate (ATP and GTP) forms, which are the active forms used in nucleic acid synthesis and other metabolic processes.

The Cornerstone of Cellular Energetics: A Technical Guide to the Discovery and Isolation of Purine Riboside Triphosphates

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the pivotal discovery and subsequent isolation of purine riboside triphosphates, namely Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP). It details the historical context, experimental methodologies, and quantitative data, serving as a technical resource for professionals in the life sciences.

Discovery and Historical Context

The journey to understanding cellular energy transfer began in 1929 with the near-simultaneous discovery of Adenosine Triphosphate (ATP). Karl Lohmann, a German biochemist, successfully isolated ATP from muscle and liver extracts.[1][2] Concurrently, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School independently identified and isolated the same compound from mammalian muscle.[3][4][5] This seminal discovery laid the groundwork for understanding the fundamental role of high-energy phosphate compounds in biological systems.[6]

Initially, the precise function of ATP was unclear. It was Fritz Albert Lipmann who, in 1941, proposed that ATP was the primary molecule for intracellular energy transfer, coining the term "energy-rich phosphate bonds".[3][7] This conceptual breakthrough established ATP as the "molecular unit of currency" for cellular energy.[3] The chemical synthesis of ATP was later achieved by Alexander Todd in 1948.[3][7]

Guanosine Triphosphate (GTP), another critical purine riboside triphosphate, was subsequently identified. While its discovery is less singularly documented than that of ATP, its roles in protein synthesis and signal transduction became increasingly apparent through ongoing research.[8][9] GTP is now recognized as a key energy source for specific metabolic reactions and is fundamental to the function of G-proteins in cellular signaling.[8]

Isolation Methodologies

The isolation of purine riboside triphosphates from complex biological mixtures requires multi-step procedures designed to separate these nucleotides based on their physicochemical properties. Early methods relied on precipitation techniques, while modern approaches predominantly utilize high-resolution chromatography.

A foundational technique for isolating ATP from muscle tissue involves initial homogenization and extraction, followed by precipitation to separate the nucleotide from proteins and other cellular components. Modern protocols have refined this process, often employing perchloric acid extraction followed by neutralization and subsequent purification steps.

For high-purity preparations of both ATP and GTP, anion-exchange chromatography is the method of choice.[10] This technique separates molecules based on their net negative charge.[11] The phosphate backbone of purine riboside triphosphates imparts a strong negative charge, allowing them to bind to a positively charged stationary phase.[10][12] Elution is then achieved by applying a salt gradient, which disrupts the electrostatic interactions and releases the bound nucleotides in order of increasing charge, effectively separating triphosphates from diphosphates, monophosphates, and other cellular components.[11]

Experimental Protocols

Protocol 1: Classical Isolation of ATP from Skeletal Muscle

This protocol is a generalized representation of classical methods for extracting ATP from muscle tissue for quantitative analysis.

-

Tissue Preparation : Rapidly excise 250-500 mg of fresh skeletal muscle and immediately place it in ice-cold phosphate-buffered saline (PBS) to wash.[13] All subsequent steps should be performed at 4°C to minimize enzymatic degradation.[13]

-

Homogenization : Mince the tissue thoroughly and homogenize it in an ice-cold extraction buffer, such as 1M perchloric acid, using a Potter-Elvehjem tissue grinder.[13]

-

Acid Extraction : Allow the homogenate to stand on ice for 15-20 minutes to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[14] The supernatant, containing the acid-soluble nucleotides, is carefully collected.

-

Neutralization : Neutralize the acidic supernatant by the dropwise addition of a potassium hydroxide (KOH) solution. The formation of a potassium perchlorate precipitate will occur.

-

Precipitate Removal : Centrifuge the neutralized solution at low speed to pellet the potassium perchlorate precipitate.

-

Quantification : The resulting supernatant contains a mixture of nucleotides, including ATP. The ATP concentration can then be determined using various assay methods, such as luciferin-luciferase bioluminescence assays.[14]

Protocol 2: Purification of Nucleotides by Anion-Exchange Chromatography

This protocol outlines the general steps for purifying purine riboside triphosphates using a strong anion-exchange (AEX) column.

-

Sample Preparation : Prepare a clarified cellular extract (as described in Protocol 1, steps 1-7) or use a commercially available nucleotide mixture. Ensure the sample is filtered and its pH is adjusted to match the starting buffer.

-

Column Equilibration : Equilibrate the AEX column (e.g., a quaternary ammonium-based resin like WorkBeads 40Q or TSKgel DNA-NPR) with a low-ionic-strength starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).[10][15]

-

Sample Loading : Load the prepared sample onto the equilibrated column. The negatively charged nucleotides will bind to the positively charged resin.

-

Washing : Wash the column with several volumes of the starting buffer to remove any unbound or weakly bound contaminants.

-

Gradient Elution : Elute the bound nucleotides by applying a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer).[15] The nucleotides will elute based on their net charge, with ATP and GTP eluting at higher salt concentrations than their corresponding diphosphate and monophosphate forms.

-

Fraction Collection : Collect fractions throughout the elution process.

-

Analysis : Analyze the collected fractions using UV spectrophotometry (at 260 nm) and/or HPLC to identify and quantify the purified ATP and GTP.

Quantitative Data

The intracellular concentrations of ATP and GTP are tightly regulated and vary between different cell types and metabolic states. These values are crucial for understanding cellular bioenergetics and signaling dynamics.

| Nucleotide | Tissue/Cell Type | Typical Concentration Range (mM) | Reference |

| ATP | Mammalian Cells (general) | 1 - 10 mM | [16] |

| Cardiac Muscle | 7.47 ± 4.12 mM | [17] | |

| Skeletal Muscle | 5.86 ± 1.91 mM | [17] | |

| Liver | ~2.5 - 5.0 mM | [18] | |

| Brain | ~2.5 - 3.0 mM | [17] | |

| GTP | Mammalian Cells (general) | 0.1 - 1.0 mM | [19] |

| Brain | Varies | [20] |

Note: Concentrations can vary significantly based on the specific organism, tissue, and physiological conditions.

Biological Role and Signaling Pathways

ATP and GTP are central to cellular function, acting as energy carriers and signaling molecules.

ATP as the Primary Energy Currency

ATP powers a vast array of cellular processes by transferring its terminal phosphate group to other molecules in a process called phosphorylation.[21] This energy transfer drives metabolic reactions, facilitates active transport across membranes, and enables mechanical work such as muscle contraction.[21][22]

Caption: The ATP-ADP cycle, the fundamental energy currency of the cell.

The GTP/GDP Cycle in G-Protein Signaling

GTP is essential for signal transduction pathways mediated by G-protein-coupled receptors (GPCRs).[23] These pathways regulate countless physiological processes. When a ligand binds to a GPCR, it triggers the associated G-protein to exchange its bound GDP for GTP.[24] This exchange activates the G-protein, causing its α subunit to dissociate and modulate the activity of downstream effector proteins, thereby propagating the signal within the cell.[25] The intrinsic GTPase activity of the α subunit eventually hydrolyzes GTP back to GDP, terminating the signal and returning the G-protein to its inactive state.[23]

Caption: The GTP-GDP cycle in G-protein-coupled receptor (GPCR) signaling.

Experimental Workflow for Isolation and Purification

The logical flow from biological sample to purified this compound follows a standardized path in biochemistry laboratories.

Caption: General workflow for the isolation of purine riboside triphosphates.

References

- 1. Karl Lohmann [nndb.com]

- 2. The Legend of ATP: From Origin of Life to Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. longevitybox.co.uk [longevitybox.co.uk]

- 5. Adenosine triphosphate - American Chemical Society [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ATP Synthase (FoF1-complex): A brief history of research [atpsynthase.info]

- 8. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. bio-works.com [bio-works.com]

- 11. bio-works.com [bio-works.com]

- 12. ymcamerica.com [ymcamerica.com]

- 13. Mitochondrial Isolation from Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Muscle ATP extraction and ATP quantification [bio-protocol.org]

- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 16. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation of GTP binding from bovine brain. [e-jyms.org]

- 21. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 22. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]

- 23. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. cusabio.com [cusabio.com]

The Phosphorylation of Nebularine: A Technical Guide to the Synthesis and Biological Implications of Purine Riboside Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebularine (9-β-D-ribofuranosylpurine), a naturally occurring purine analog, exhibits significant cytotoxic and antineoplastic properties. Its biological activity is contingent upon its intracellular phosphorylation to the triphosphate form, which can then interfere with essential cellular processes. This technical guide provides a comprehensive overview of the enzymatic phosphorylation of nebularine, detailing the key enzymes, reaction kinetics of related compounds, and experimental protocols for its synthesis and purification. Furthermore, it explores the impact of nebularine triphosphate on cellular signaling pathways, offering insights for researchers in drug development and molecular biology.

Introduction

Nebularine is a purine riboside that structurally resembles adenosine.[1] Its therapeutic potential is linked to its ability to be metabolized within the cell into its active triphosphate form, nebularine triphosphate (Neb-TP). This conversion is a critical step that allows it to act as an ATP analog and interfere with nucleic acid synthesis and other ATP-dependent cellular processes.[1] Understanding the enzymatic cascade responsible for this phosphorylation is paramount for elucidating its mechanism of action and for the rational design of novel purine-based therapeutics.

The Enzymatic Phosphorylation Pathway

The conversion of nebularine to its triphosphate derivative is a three-step enzymatic process, analogous to the phosphorylation of endogenous purine nucleosides. This pathway is primarily carried out by two key classes of enzymes: adenosine kinase and nucleoside diphosphate kinases.

Step 1: Monophosphorylation by Adenosine Kinase

The initial and rate-limiting step in the activation of nebularine is the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the ribose moiety, yielding nebularine monophosphate (Neb-MP). This reaction is catalyzed by adenosine kinase (ADK; EC 2.7.1.20).[2][3]

-

Enzyme: Adenosine Kinase (ADK)

-

Substrates: Nebularine, ATP

-

Products: Nebularine Monophosphate (Neb-MP), ADP

ADK is a ubiquitous enzyme that plays a crucial role in the salvage pathway of purine metabolism, regulating intracellular and extracellular adenosine levels.[2] The reaction catalyzed by human adenosine kinase follows an ordered sequential Bi-Bi mechanism, where adenosine (and presumably nebularine) binds first, followed by ATP, and the products (AMP and ADP) are released sequentially.[4]

Steps 2 & 3: Di- and Triphosphorylation by Nucleoside Diphosphate Kinase

The subsequent phosphorylation events, converting Neb-MP to nebularine diphosphate (Neb-DP) and finally to nebularine triphosphate (Neb-TP), are catalyzed by nucleoside diphosphate kinases (NDPKs; EC 2.7.4.6).[5]

-

Enzyme: Nucleoside Diphosphate Kinase (NDPK)

-

Reaction 1: Neb-MP + ATP ⇌ Neb-DP + ADP

-

Reaction 2: Neb-DP + ATP ⇌ Neb-TP + ADP

NDPKs are housekeeping enzymes responsible for maintaining the intracellular pool of nucleoside triphosphates.[5] They exhibit broad substrate specificity and catalyze the reversible transfer of the terminal phosphate from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate via a ping-pong mechanism involving a phosphorylated histidine intermediate.[5][6]

Quantitative Data and Enzyme Kinetics

Table 1: Kinetic Parameters of Human Adenosine Kinase with Adenosine and Analogs

| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Adenosine | 0.2 - 0.4 | 2.2 | [7] |

| Ribavirin | 540 | 0.0018 | [8] |

Note: The catalytic efficiency for ribavirin phosphorylation by adenosine kinase is approximately 1,200-fold lower than that of adenosine, suggesting that while nebularine is a substrate, its phosphorylation may be less efficient than the natural substrate.[8]

Table 2: Substrate Specificity of Human Nucleoside Diphosphate Kinase

| Nucleoside Triphosphate (Phosphate Donor) | Second-Order Rate Constant (M-1s-1) |

| GTP | 1.3 x 107 |

| ATP | 1.0 x 107 |

| CTP | 7.0 x 105 |

| Nucleoside Diphosphate (Phosphate Acceptor) | Second-Order Rate Constant (M-1s-1) |

| GDP | 3.0 x 107 |

| ADP | 2.0 x 107 |

| CDP | 1.5 x 106 |

Data from Schaertl et al. (1998) for human NDK-A. The higher rate constants for purine (A and G) nucleotides suggest that nebularine monophosphate and diphosphate are likely efficient substrates for NDPK.

Experimental Protocols

The following sections provide detailed methodologies for the in vitro synthesis and purification of nebularine triphosphate.

In Vitro Phosphorylation of Nebularine

This protocol describes a two-step enzymatic synthesis of Neb-TP from nebularine.

Materials:

-

Nebularine

-

Adenosine Kinase (human, recombinant)

-

Nucleoside Diphosphate Kinase (human, recombinant)

-

ATP (sodium salt)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

HPLC system with an anion-exchange column

Procedure:

-

Monophosphorylation:

-

Set up a reaction mixture containing nebularine (1 mM), ATP (2 mM), and adenosine kinase (1-5 µg) in reaction buffer.

-

Incubate at 37°C for 2-4 hours.

-

Monitor the reaction progress by HPLC to confirm the formation of Neb-MP.

-

Heat-inactivate the adenosine kinase at 95°C for 5 minutes.

-

-

Di- and Triphosphorylation:

-

To the reaction mixture containing Neb-MP, add an excess of ATP (10 mM) and nucleoside diphosphate kinase (1-5 µg).

-

Incubate at 37°C for 4-6 hours.

-

Monitor the formation of Neb-DP and Neb-TP by HPLC.

-

Purification of Nebularine Triphosphate by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

Semi-preparative anion-exchange column (e.g., DEAE or similar)

Mobile Phase:

-

Buffer A: 20 mM Triethylammonium bicarbonate (TEAB), pH 7.5

-

Buffer B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5

Procedure:

-

Equilibrate the anion-exchange column with Buffer A.

-

Load the reaction mixture onto the column.

-

Elute the nucleotides using a linear gradient of Buffer B.

-

Monitor the elution profile at 260 nm. The order of elution will be Neb-MP, Neb-DP, and Neb-TP, based on increasing negative charge.

-

Collect the fractions corresponding to the Neb-TP peak.

-

Lyophilize the collected fractions to remove the TEAB buffer.

-

Re-dissolve the purified Neb-TP in nuclease-free water and quantify using its molar extinction coefficient.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Enzymatic phosphorylation cascade of nebularine.

Experimental Workflow

Caption: Workflow for the in vitro synthesis of Neb-TP.

Biological Implications and Signaling Interactions

Once formed, Neb-TP can act as an ATP analog and interfere with various cellular processes.

Inhibition of Nucleic Acid Synthesis

Neb-TP is a known competitive inhibitor of E. coli RNA polymerase with respect to ATP, leading to a strong inhibition of RNA synthesis.[1] This is a primary mechanism of its cytotoxic effects. While its direct impact on mammalian DNA and RNA polymerases requires further detailed kinetic studies, it is plausible that it acts as a competitive inhibitor for these enzymes as well.

Interference with Purinergic Signaling

Purinergic signaling involves the activation of P1 and P2 receptors by extracellular adenosine and ATP, respectively, regulating a wide array of physiological processes.[9][10] As an ATP analog, Neb-TP, if released into the extracellular space, could potentially interact with P2 receptors, although specific studies on this interaction are lacking. Intracellularly, the altered nucleotide pool due to the presence of Neb-TP can indirectly affect purinergic signaling pathways.

Potential Interaction with mTOR Signaling

The mTORC1 signaling pathway is a key regulator of cell growth and proliferation and is sensitive to intracellular purine nucleotide levels.[11] Depletion of purines has been shown to inhibit mTORC1 signaling. The accumulation of Neb-TP, an analog of ATP, could potentially be sensed by the mTORC1 pathway, leading to downstream effects on protein synthesis and cell growth. However, the precise nature of this interaction requires further investigation.

Conclusion

The phosphorylation of nebularine to its triphosphate form is a critical activation step that underlies its biological activity. This process is efficiently carried out by the sequential action of adenosine kinase and nucleoside diphosphate kinases. While specific kinetic data for nebularine with these enzymes remain to be fully elucidated, the available information on related substrates suggests a viable pathway for its intracellular activation. The resulting nebularine triphosphate acts as a potent inhibitor of RNA synthesis and has the potential to interfere with other ATP-dependent signaling pathways. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the therapeutic applications of nebularine and other purine nucleoside analogs.

References

- 1. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine kinase: A key regulator of purinergic physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine kinase from human erythrocytes: kinetic studies and characterization of adenosine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 10. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Accumulation of Purine Riboside Triphosphates: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular accumulation of purine riboside triphosphates, crucial molecules in cellular bioenergetics, signaling, and nucleic acid synthesis. This document details the metabolic pathways governing their synthesis and degradation, comprehensive experimental protocols for their quantification, and a summary of their intracellular concentrations in various cell lines.

Core Concepts in Purine Metabolism

The intracellular pool of purine riboside triphosphates, primarily adenosine triphosphate (ATP) and guanosine triphosphate (GTP), is meticulously regulated through two main pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis: This pathway builds purine rings from simpler molecules like amino acids, ribose-5-phosphate, and carbon dioxide. It is an energy-intensive process, consuming multiple ATP molecules to synthesize inosine monophosphate (IMP), the precursor for both AMP and GMP.[1][2] The activity of this pathway is heightened in proliferating cells to meet the demands of DNA and RNA synthesis.[3][4]

Salvage Pathway: This more energy-efficient pathway recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) from the breakdown of nucleic acids or from extracellular sources.[1][3] Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT).

The interplay between these two pathways is critical for maintaining purine homeostasis. Feedback inhibition plays a crucial role in regulating the de novo pathway, where high concentrations of purine nucleotides like AMP and GMP allosterically inhibit key enzymes such as amidophosphoribosyltransferase.[2][5]

Purinergic Signaling

Beyond their intracellular roles, purines, particularly ATP, act as crucial extracellular signaling molecules in a process termed purinergic signaling. ATP can be released from cells under various physiological and pathological conditions and binds to specific purinergic receptors on the cell surface, designated as P2 receptors. These receptors are broadly classified into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. The activation of these receptors triggers a cascade of downstream signaling events, modulating a wide array of cellular functions including proliferation, migration, and inflammation.

Quantitative Data on Intracellular Purine Riboside Triphosphates

The intracellular concentrations of purine riboside triphosphates can vary significantly depending on the cell type and metabolic state. The following tables summarize representative basal concentrations of ATP and GTP in commonly used human cell lines.

| Cell Line | ATP (nmol/106 cells) | GTP (nmol/106 cells) | Reference |

| HeLa | 1.5 - 4.0 | 0.3 - 0.8 | [6] |

| Jurkat | ~7.5 | Not Reported | [7] |

| A549 | Variable, dependent on culture conditions | Not Reported | [8][9] |

| Nucleotide | Average Concentration in Normal Mammalian Cells (µM) | Average Concentration in Tumor Cells (µM) | Reference |

| ATP | 3,152 ± 1,698 | Higher (1.2-5 fold) | [10] |

| GTP | 468 ± 224 | Higher (1.2-5 fold) | [10] |

Experimental Protocols

Accurate quantification of intracellular purine riboside triphosphates is critical for studying their roles in cellular processes. The following sections provide detailed methodologies for sample preparation and analysis.

Experimental Workflow for Intracellular Nucleotide Quantification

The general workflow for quantifying intracellular nucleotides involves several key steps, from cell culture to data analysis.

Detailed Methodologies

4.2.1. Cell Harvesting and Quenching

-

Adherent Cells:

-

Aspirate the culture medium.

-

Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

Immediately add ice-cold extraction solvent (see section 4.2.2) to the plate and scrape the cells.

-

-

Suspension Cells:

-

Transfer the cell suspension to a centrifuge tube.

-

Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Aspirate the supernatant and wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in the extraction solvent.

-

-

Quenching: To halt metabolic activity instantly, rapid quenching is essential. This is typically achieved by using an ice-cold extraction solvent.

4.2.2. Nucleotide Extraction

Two common methods for nucleotide extraction are perchloric acid (PCA) precipitation and organic solvent extraction.

-

Perchloric Acid (PCA) Extraction:

-

Resuspend the cell pellet in a specific volume of ice-cold 0.4 M perchloric acid.[11][12]

-

Vortex vigorously and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the supernatant by adding a calculated volume of cold potassium carbonate (e.g., 3.5 M K2CO3) to a pH of ~7.0.[11]

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge to pellet the precipitate and collect the supernatant for analysis.

-

-

Acetonitrile (ACN) Extraction:

-

Resuspend the cell pellet in a pre-chilled mixture of acetonitrile and water (e.g., 70:30 v/v).[10][13]

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for analysis. The ACN can be evaporated if necessary for compatibility with the analytical method.[13]

-

4.2.3. LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular nucleotides.

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent is typically used to achieve good separation of these polar molecules.[6][14]

-

Mobile Phase: A common mobile phase for HILIC is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate at a slightly alkaline pH).[6] For ion-pairing chromatography, a buffer containing an ion-pairing agent like tributylamine is used.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of phosphorylated nucleotides.[14][15]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for each target nucleotide are monitored.

-

-

Quantification:

-

Absolute quantification is achieved by generating a standard curve with known concentrations of purine riboside triphosphate standards.

-

The use of stable isotope-labeled internal standards is highly recommended to correct for variations in sample preparation and matrix effects.

-

Table of Representative LC-MS/MS Parameters:

| Parameter | Setting | Reference |

| LC Column | ACQUITY BEH amide (2.1 x 100 mm, 1.7 µm) | [6] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0) | [6] |

| Mobile Phase B | 90% Acetonitrile with 10 mM Ammonium Acetate | [6] |

| Flow Rate | 200 µL/min | [6] |

| Ionization Mode | ESI Negative | [14][15] |

| Capillary Voltage | 3200 V | [6] |

| Desolvation Temp. | 250 °C | [6] |

This technical guide provides a foundational understanding and practical protocols for the study of intracellular purine riboside triphosphates. For more specific applications, further optimization of the described methods may be necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. Purine metabolism - Wikipedia [en.wikipedia.org]

- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. njms.rutgers.edu [njms.rutgers.edu]

- 6. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cores.emory.edu [cores.emory.edu]

- 12. Sample preparation for the determination of purine nucleotide analogues in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extraction of intracellular nucleosides and nucleotides with acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Properties of Purine Riboside Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine riboside triphosphate (PRTP) is the 5'-triphosphate form of the naturally occurring purine nucleoside, nebularine. While endogenously present at low levels, the administration of its precursor, purine riboside, can lead to a significant intracellular accumulation of PRTP. This accumulation has profound biochemical consequences, primarily through the competitive inhibition of essential enzymes that utilize ATP and GTP, leading to ATP depletion and the induction of apoptosis. This technical guide provides a comprehensive overview of the biochemical properties of PRTP, including its synthesis, mechanism of action, and its effects on key cellular pathways. Quantitative data on its inhibitory activities and cellular concentrations are summarized, and detailed experimental protocols for its study are provided. Furthermore, key signaling pathways affected by PRTP are visualized using Graphviz diagrams to facilitate a deeper understanding of its cellular impact.

Introduction

Purine nucleotides are fundamental molecules essential for a vast array of cellular processes. They serve as the monomeric units for nucleic acid synthesis, act as the primary currency of cellular energy in the form of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), function as components of essential coenzymes (e.g., NAD+, FAD, Coenzyme A), and play critical roles in cellular signaling.[1][2][3] The de novo synthesis of purine nucleotides is a complex, multi-step enzymatic pathway that constructs the purine ring onto a ribose-5-phosphate scaffold, ultimately yielding inosine monophosphate (IMP), the precursor for both AMP and GMP.[1][2][4]

Purine riboside, also known as nebularine, is an adenosine analog that can be taken up by cells and subsequently phosphorylated to its triphosphate form, this compound (PRTP).[5] This accumulation of PRTP can lead to significant cytotoxicity, making purine riboside and its derivatives potential candidates for therapeutic development, particularly in oncology.[5][6][7] This guide delves into the core biochemical properties of PRTP, providing a technical resource for researchers in academia and the pharmaceutical industry.

Biochemical Synthesis and Cellular Accumulation

Purine riboside enters the cell and is a substrate for adenosine kinase, which catalyzes its initial phosphorylation to purine riboside monophosphate.[5] Subsequent phosphorylations by other cellular kinases lead to the formation of purine riboside diphosphate and ultimately this compound (PRTP). The primary enzyme responsible for the initial and rate-limiting step of this conversion is adenosine kinase.

The accumulation of PRTP within the cell has a dramatic impact on the endogenous nucleotide pools. Studies have shown that incubation of cells with purine riboside leads to a substantial decrease in intracellular ATP levels, with reports of over 90% ATP depletion after 2 hours of treatment.[1][5][8] Concurrently, the concentration of PRTP can increase to levels exceeding four times the normal physiological concentration of ATP.[1][5][8]

Table 1: Cellular Nucleotide Concentrations Following Purine Riboside Treatment

| Treatment Condition | Intracellular ATP Concentration | Intracellular PRTP Concentration | Reference |

| Control (untreated rat thymocytes) | Physiological levels | Not detectable | [1][5][8] |

| 2 hours with purine riboside | >90% decrease from control | >4-fold higher than control ATP levels | [1][5][8] |

Mechanism of Action: Enzyme Inhibition

The cytotoxic effects of PRTP are largely attributed to its ability to act as a competitive inhibitor of enzymes that utilize ATP and GTP as substrates. Its structural similarity to these essential purine triphosphates allows it to bind to their active sites, thereby blocking their normal function.

Inhibition of DNA Primase

DNA primase is a crucial enzyme responsible for synthesizing short RNA primers required for the initiation of DNA replication by DNA polymerase. PRTP has been shown to inhibit DNA primase activity. While specific kinetic data for PRTP is limited, studies on analogous purine nucleotide triphosphates, such as arabinosyladenine 5'-triphosphate (araATP), provide insight into its inhibitory potential.

Table 2: Inhibitory Activity of Purine Nucleotide Analogs against DNA Primase

| Inhibitor | Enzyme Source | Apparent Ki | Reference |

| Arabinosyladenine 5'-triphosphate (araATP) | Calf Thymus DNA Primase | 21 µM | [9] |

| Arabinosyladenine 5'-triphosphate (araATP) | Poly(dC) Primase | ~125 µM | [10] |

| Arabinosylcytosine 5'-triphosphate (araCTP) | Poly(dC) Primase | ~125 µM | [10] |

| Arabinosylcytosine 5'-triphosphate (araCTP) | Poly(dT) Primase | 25 µM | [10] |

Note: These values are for analogs of this compound and are presented to provide an estimate of its potential inhibitory activity.

Inhibition of Calmodulin-Dependent Protein Kinase II (CaMKII)

Calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including calcium signaling, synaptic plasticity, and apoptosis.[2][4][5][11][12] PRTP has been identified as an inhibitor of CaMKII.

Table 3: Inhibitory Activity of this compound against CaMKII

| Inhibitor | Enzyme | Ki | Reference |

| Purine riboside-5'-O-triphosphate | Calmodulin-dependent protein kinase II (CaMKII) | 590 µM |

Signaling Pathways and Cellular Consequences

The accumulation of PRTP and the subsequent inhibition of key enzymes trigger a cascade of events within the cell, ultimately leading to cell cycle arrest and apoptosis.

De Novo Purine Biosynthesis Pathway

The synthesis of purine nucleotides is a fundamental cellular process. The pathway begins with ribose-5-phosphate and proceeds through a series of enzymatic steps to produce IMP, which is then converted to AMP and GMP.

Figure 1: Simplified diagram of the de novo purine biosynthesis pathway.

Downstream Effects of DNA Primase Inhibition

Inhibition of DNA primase by PRTP stalls DNA replication, leading to the activation of the DNA damage response (DDR) pathway. This complex signaling network senses DNA lesions and coordinates cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.

Figure 2: Signaling cascade initiated by DNA primase inhibition by PRTP.

Cellular Consequences of CaMKII Inhibition

CaMKII is a central regulator of calcium signaling. Its inhibition by PRTP disrupts calcium homeostasis and can trigger apoptotic pathways. Dysregulation of CaMKII is implicated in various pathological conditions, including neurotoxicity and cardiovascular disease.[2][4][5][11][12]

Figure 3: Consequences of CaMKII inhibition by PRTP.

Experimental Protocols

Quantification of Intracellular this compound and ATP by HPLC

This protocol describes a method for the extraction and simultaneous quantification of intracellular nucleotides using ion-pair reversed-phase high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells

-

Ice-cold Phosphate Buffered Saline (PBS)

-

0.4 M Perchloric acid (HClO4), ice-cold

-

1 M Potassium hydroxide (KOH)

-

HPLC system with UV detector (254 nm)

-

Reversed-phase C18 column (e.g., Synergi Polar-RP)

-

Mobile Phase A: Phosphate buffer (e.g., 39 mM K2HPO4, 26 mM KH2PO4) with an ion-pairing agent (e.g., 10 mM tetrabutylammonium hydrogen sulfate), pH 6.0

-

Mobile Phase B: Acetonitrile

-

PRTP and ATP standards

Procedure:

-

Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold PBS.

-

Extraction: Resuspend the cell pellet in a known volume of ice-cold 0.4 M HClO4. Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.

-

Neutralization: Centrifuge the extract at 13,000 x g for 5 minutes at 4°C. Transfer the supernatant to a new tube and neutralize by adding 1 M KOH. Monitor the pH to ensure it reaches ~7.0.

-

Precipitate Removal: Incubate on ice for 10 minutes to allow the precipitation of potassium perchlorate. Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

HPLC Analysis: Filter the supernatant through a 0.22 µm filter. Inject a known volume (e.g., 100 µL) onto the HPLC system.

-

Chromatography: Elute the nucleotides using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 2% to 30% acetonitrile over 20 minutes.

-

Quantification: Identify and quantify the peaks corresponding to PRTP and ATP by comparing their retention times and peak areas to those of the standards.[13]

Adenosine Kinase Activity Assay

This protocol provides a method to measure the activity of adenosine kinase, the enzyme that phosphorylates purine riboside. This assay can be adapted to determine the kinetic parameters (Km and kcat) for purine riboside.

Materials:

-

Purified adenosine kinase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

-

ATP

-

Purine riboside (substrate)

-

Coupled enzyme system for ADP detection (e.g., Transcreener® ADP² Assay Kit)

-

Microplate reader

Procedure:

-

Enzyme Titration: Determine the optimal concentration of adenosine kinase that results in a linear rate of product formation over the desired reaction time.

-

Kinetic Measurements:

-

To determine the Km for purine riboside, set up reactions with a fixed, saturating concentration of ATP and varying concentrations of purine riboside.

-

To determine the Km for ATP, use a fixed, saturating concentration of purine riboside and varying concentrations of ATP.

-

-

Reaction Setup: In a microplate, combine the assay buffer, ATP, and purine riboside. Initiate the reaction by adding adenosine kinase.

-

Detection: At various time points, stop the reaction and measure the amount of ADP produced using a coupled enzyme assay system according to the manufacturer's instructions.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat from the Vmax and the enzyme concentration.

CaMKII Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of PRTP on CaMKII activity.

Materials:

-

Purified CaMKII

-

Assay buffer (e.g., 50 mM PIPES, pH 7.2, 10 mM MgCl2, 1 mM CaCl2, 1 µM Calmodulin)

-

ATP (radiolabeled [γ-32P]ATP can be used for sensitive detection)

-

CaMKII substrate peptide (e.g., Syntide-2)

-

PRTP (inhibitor)

-

Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, CaMKII, substrate peptide, and varying concentrations of PRTP.

-

Initiation: Start the reaction by adding ATP (containing a tracer amount of [γ-32P]ATP). Incubate at 30°C for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Plot the percentage of CaMKII activity against the concentration of PRTP. Determine the IC50 value, the concentration of PRTP that causes 50% inhibition of CaMKII activity.

Conclusion and Future Directions

This compound is a potent cytotoxic agent that exerts its effects through the depletion of cellular ATP and the inhibition of key enzymes such as DNA primase and CaMKII. Its ability to accumulate to high intracellular concentrations makes its precursor, purine riboside, a compound of interest for therapeutic development. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the biochemical properties and therapeutic potential of PRTP and other purine analogs.

Future research should focus on obtaining more precise kinetic data for the interaction of PRTP with its various cellular targets. A deeper understanding of the downstream signaling pathways affected by PRTP will be crucial for elucidating its complete mechanism of action and for the rational design of novel therapeutic strategies targeting purine metabolism. Furthermore, exploring the potential for synergistic effects with other chemotherapeutic agents that target DNA replication or cellular metabolism could open new avenues for cancer treatment.

References

- 1. longdom.org [longdom.org]

- 2. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]

- 3. Significance and amplification methods of the purine salvage pathway in human brain cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine Kinase Phosphorylation Assay Kit [novocib.com]

- 7. researchgate.net [researchgate.net]

- 8. ATP depletion, this compound accumulation and rat thymocyte death induced by purine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arabinosylnucleoside 5'-triphosphate inhibits DNA primase of calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of DNA primase by nucleoside triphosphates and their arabinofuranosyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CaMKII in the Cardiovascular System: Sensing Redox States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Purine Riboside Triphosphate: An In-depth Technical Guide on its Role as an ATP Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine riboside triphosphate (PRTP), the phosphorylated metabolite of the naturally occurring adenosine analog nebularine, serves as a potent ATP analog with significant implications for cellular metabolism and signaling. This technical guide provides a comprehensive overview of PRTP, focusing on its biochemical properties, its role as a competitive inhibitor and substrate for various enzymes, and its impact on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting ATP-dependent processes.

Introduction

Adenosine triphosphate (ATP) is the universal energy currency and a critical signaling molecule in all living organisms. Its central role makes ATP-dependent enzymes attractive targets for therapeutic intervention. ATP analogs, molecules that mimic the structure of ATP, are invaluable tools for probing the function of these enzymes and for the development of novel therapeutics. This compound (PRTP) is one such analog, derived from the phosphorylation of purine riboside (nebularine).[1] This guide delves into the technical details of PRTP's function as an ATP analog, providing researchers with the necessary information to leverage its properties in their studies.

Biochemical Properties and Synthesis

PRTP is synthesized intracellularly from purine riboside through the action of adenosine kinase.[2] This conversion is a critical step, as the triphosphate form is the active molecule that interferes with ATP-dependent processes.

Enzymatic Synthesis of this compound

A detailed protocol for the enzymatic synthesis of this compound is outlined below. This method leverages the activity of nucleoside kinases to phosphorylate the parent nucleoside, purine riboside.

Experimental Protocol: Enzymatic Synthesis of this compound

Objective: To synthesize this compound (PRTP) from purine riboside.

Materials:

-

Purine riboside (nebularine)

-

Adenosine triphosphate (ATP)

-

Adenosine kinase (recombinant or purified)

-

Nucleoside diphosphate kinase (recombinant or purified)

-

Inorganic pyrophosphatase

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

HPLC system for purification and analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

-

Purine riboside (1 mM)

-

ATP (5 mM)

-

Adenosine kinase (1-5 units)

-

Nucleoside diphosphate kinase (1-5 units)

-

Inorganic pyrophosphatase (1 unit)

-

-

Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, 4, and 8 hours) and analyzing them by HPLC.

-

Reaction Quenching: Once the reaction is complete (as determined by the consumption of purine riboside and the formation of PRTP), quench the reaction by adding an equal volume of cold ethanol or by heating to 95°C for 5 minutes.

-

Purification: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Purify the supernatant containing PRTP using anion-exchange HPLC.

-

Quantification and Verification: Quantify the purified PRTP using its molar extinction coefficient. Verify the identity of the product by mass spectrometry.

Quantitative Data: PRTP as an Enzyme Inhibitor

PRTP has been shown to inhibit several ATP-dependent enzymes. The following table summarizes the available quantitative data on the inhibitory activity of PRTP.

| Enzyme | Organism/System | Parameter | Value | Reference |

| DNA Primase (ATP polymerization) | Human | IC₅₀ | 35 µM | |

| DNA Primase (GTP polymerization) | Human | IC₅₀ | 28 µM | |

| Calmodulin-dependent protein kinase II (CaMKII) | Not Specified | Kᵢ | 590 µM |

Experimental Protocols for Enzyme Inhibition Assays

Detailed methodologies for assessing the inhibitory effect of PRTP on key enzymes are provided below.

DNA Primase Inhibition Assay

Objective: To determine the IC₅₀ of PRTP for DNA primase activity.

Principle: DNA primase synthesizes short RNA primers using ribonucleoside triphosphates (rNTPs). The assay measures the incorporation of a radiolabeled rNTP into the primer in the presence and absence of the inhibitor (PRTP).

Materials:

-

Purified human DNA primase

-

Single-stranded DNA template (e.g., M13 ssDNA)

-

ATP, GTP, CTP, UTP (including [α-³²P]ATP or [α-³²P]GTP)

-

This compound (PRTP)

-

Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM DTT, 50 mM potassium glutamate)

-

DE81 filter paper

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the DNA template, non-radiolabeled rNTPs, and varying concentrations of PRTP in the reaction buffer.

-

Initiation: Initiate the reaction by adding DNA primase and the radiolabeled rNTP.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Quenching and Spotting: Terminate the reactions by adding EDTA. Spot aliquots of each reaction onto DE81 filter paper.

-

Washing: Wash the filters extensively with ammonium formate to remove unincorporated nucleotides.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the PRTP concentration and determine the IC₅₀ value.

CaMKII Inhibition Assay

Objective: To determine the Kᵢ of PRTP for CaMKII.

Principle: CaMKII is a serine/threonine kinase that phosphorylates substrate peptides in the presence of Ca²⁺/Calmodulin and ATP. The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific substrate peptide.

Materials:

-

Purified CaMKII

-

Ca²⁺/Calmodulin

-

Substrate peptide (e.g., Autocamtide-2)

-

[γ-³²P]ATP

-

This compound (PRTP)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 0.1% BSA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the substrate peptide, Ca²⁺/Calmodulin, and varying concentrations of PRTP and ATP in the kinase assay buffer.

-

Initiation: Initiate the phosphorylation reaction by adding CaMKII and [γ-³²P]ATP.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 10 minutes).

-

Quenching and Spotting: Terminate the reactions by spotting aliquots onto phosphocellulose paper.

-

Washing: Wash the papers with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Determine the mode of inhibition and calculate the Kᵢ value using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Impact on Cellular Signaling Pathways

As an ATP analog, PRTP has the potential to interfere with numerous ATP-dependent signaling pathways that are critical for cell growth, proliferation, and survival. Two of the most important are the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the plasma membrane, where it is activated by PDK1. Activated Akt then phosphorylates a multitude of downstream targets to promote cell growth and inhibit apoptosis. Since PI3K and Akt are both kinases that utilize ATP, PRTP can potentially inhibit their activity, thereby disrupting this pro-survival pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is initiated by the activation of Ras, which in turn activates a cascade of kinases: Raf, MEK, and ERK. Each of these kinases phosphorylates and activates the next kinase in the series, culminating in the activation of ERK, which then translocates to the nucleus to regulate gene expression. The ATP-dependent nature of these kinases makes them potential targets for inhibition by PRTP.

Logical Workflow for Investigating PRTP as an ATP Analog

The following workflow outlines a logical approach for researchers investigating PRTP or similar ATP analogs.

Conclusion

This compound is a valuable tool for studying ATP-dependent enzymes and signaling pathways. Its ability to act as a competitive inhibitor provides a means to probe the active sites of kinases and other ATPases. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the biochemical and cellular effects of PRTP. A deeper understanding of how PRTP and other ATP analogs interact with cellular machinery will undoubtedly pave the way for the development of novel therapeutic strategies for a wide range of diseases, including cancer and inflammatory disorders. Further research is warranted to determine the kinetic parameters (Km and kcat) of PRTP as a substrate for various enzymes and to fully elucidate its impact on complex signaling networks in a cellular context.

References

The Central Role of Purine Riboside Triphosphates in the intricate web of Purine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Purine metabolism, a fundamental biological process, governs the synthesis, degradation, and recycling of purine nucleotides. Central to this intricate network are the purine riboside triphosphates, namely adenosine triphosphate (ATP) and guanosine triphosphate (GTP). These molecules are not merely the building blocks of nucleic acids but also serve as the primary energy currency of the cell and as crucial signaling molecules, regulating the flow of metabolites through the purine biosynthetic and degradative pathways. This technical guide provides a comprehensive overview of the multifaceted role of purine riboside triphosphates in purine metabolism, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The De Novo Synthesis of Purine Nucleotides: A GTP and ATP-Dependent Process

The de novo synthesis pathway constructs purine nucleotides from simpler precursors, culminating in the formation of inosine monophosphate (IMP), the common precursor for both AMP and GMP. This energy-intensive process is heavily reliant on ATP. The synthesis of one molecule of IMP requires the hydrolysis of five molecules of ATP, highlighting the critical role of this purine triphosphate as an energy source for the pathway.[1]

The pathway begins with the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP) from ribose-5-phosphate and ATP, a reaction catalyzed by PRPP synthetase.[2] The committed step of the pathway is the conversion of PRPP to 5-phosphoribosylamine, a reaction catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (ATase), which is subject to feedback inhibition by purine nucleotides.[2][3]

Once IMP is synthesized, the pathway bifurcates to produce either AMP or GMP. The synthesis of AMP from IMP is a two-step process that requires GTP as an energy source.[4] Conversely, the synthesis of GMP from IMP also involves two steps but utilizes ATP for energy.[4] This reciprocal use of GTP for AMP synthesis and ATP for GMP synthesis is a key regulatory mechanism that helps to balance the intracellular pools of adenine and guanine nucleotides.[4]

The Salvage Pathway: Recycling Purine Bases

In addition to de novo synthesis, cells can recycle pre-existing purine bases and nucleosides through the salvage pathway. This pathway is less energy-intensive than the de novo pathway and is the primary source of purine nucleotides in some tissues.[1] The key enzymes in the purine salvage pathway are adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5]

APRT catalyzes the conversion of adenine to AMP, while HGPRT converts hypoxanthine and guanine to IMP and GMP, respectively.[5] Both enzymes utilize PRPP as the source of the ribose-5-phosphate moiety.[5]

Degradation of Purine Nucleotides: A Pathway Leading to Uric Acid

The catabolism of purine nucleotides ultimately leads to the production of uric acid, which is excreted from the body.[5] The degradation process begins with the dephosphorylation of AMP and GMP to their respective nucleosides, adenosine and guanosine, by 5'-nucleotidase.[6] Adenosine is then deaminated to inosine by adenosine deaminase (ADA).[6] Inosine and guanosine are further broken down to hypoxanthine and guanine, respectively, by purine nucleoside phosphorylase (PNP).[6]

Hypoxanthine and guanine are then converted to xanthine. Xanthine is subsequently oxidized to uric acid by xanthine oxidase.[6]

Regulatory Roles of Purine Riboside Triphosphates

ATP and GTP are not only substrates and energy sources for purine metabolism but also act as crucial allosteric regulators of the pathway, ensuring a balanced supply of purine nucleotides.

Feedback Inhibition:

-

PRPP Synthetase: This enzyme is inhibited by both ADP and GDP.[7]

-

Glutamine Phosphoribosylpyrophosphate Amidotransferase (ATase): This enzyme, which catalyzes the committed step of the de novo pathway, has two allosteric sites. One site binds AMP, ADP, and ATP, while the other binds GMP, GDP, and GTP, leading to feedback inhibition.[7]

-

Adenylosuccinate Synthetase: The first enzyme in the conversion of IMP to AMP is inhibited by AMP.[8]

-

IMP Dehydrogenase (IMPDH): The first enzyme in the conversion of IMP to GMP is inhibited by GMP.[8]

Feed-forward Activation:

-

Glutamine Phosphoribosylpyrophosphate Amidotransferase (ATase): The activity of this enzyme is stimulated by its substrate, PRPP.[9]

This intricate network of feedback and feed-forward regulation by purine riboside tri- and diphosphates ensures that the rate of purine biosynthesis is tightly coupled to the cell's metabolic state and its demand for purine nucleotides.

Quantitative Data in Purine Metabolism

The following tables summarize key quantitative data related to purine metabolism, including enzyme kinetics and intracellular nucleotide concentrations. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in Human Purine Metabolism

| Enzyme | Substrate | Km (µM) | Vmax | Source |

| PRPP Synthetase | Ribose-5-P | 33 | - | [10] |

| MgATP | 14 | - | [10] | |

| Amidophosphoribosyltransferase | Glutamine | 460 | - | [2] |

| Ammonia | 710 | - | [2] | |

| Adenylosuccinate Synthetase | IMP | - | - | [11] |

| Aspartate | - | - | [11] | |

| GTP | - | - | [11] | |

| IMP Dehydrogenase (Type II) | IMP | - | - | [12] |

| NAD | - | - | [12] | |

| Hypoxanthine-Guanine Phosphoribosyltransferase | Hypoxanthine | 10 ± 1 | 0.12 ± 0.01 s-1 | [1] |

| PRPP | 185 ± 14 | 0.12 ± 0.01 s-1 | [1] | |

| Adenine Phosphoribosyltransferase | Adenine | - | - | [7] |

| PRPP | - | - | [7] |

Note: A dash (-) indicates that the specific value was not provided in the cited source under comparable conditions.

Table 2: Intracellular Concentrations of Purine Nucleotides in HeLa Cells

| Nucleotide | Concentration in Purine-Rich Medium (nmol/106 cells) | Concentration in Purine-Depleted Medium (nmol/106 cells) |

| ATP | 2.33 | 2.74 |

| ADP | - | - |

| AMP | - | - |

| GTP | - | - |

| GDP | - | - |

| GMP | - | - |

| IMP | - | 3-fold increase |

Source: Adapted from a study on purinosome formation. A dash (-) indicates that the specific value was not provided in the table of the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of purine metabolism.

Quantification of Intracellular Purine Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the extraction and quantification of purine nucleotides from mammalian cells or tissues using reversed-phase HPLC with UV detection.

Materials:

-

Cell culture or tissue sample

-

Ice-cold phosphate-buffered saline (PBS)

-

0.4 M Perchloric acid (PCA)

-

3 M Potassium carbonate (K2CO3)

-

HPLC system with a C18 reversed-phase column and UV detector (254 nm)

-

Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.0

-

Mobile Phase B: 100% Methanol

-

Purine nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, IMP)

Procedure:

Sample Preparation (from cultured cells):

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.4 M PCA to the culture dish and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (acid extract) to a new tube.

-

Neutralize the extract by adding 3 M K2CO3 dropwise until the pH is between 6 and 7.

-

Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

Sample Preparation (from tissue):

-

Quickly excise the tissue and freeze-clamp it in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Homogenize the powdered tissue in 10 volumes of ice-cold 0.4 M PCA.

-

Follow steps 4-10 from the cultured cell protocol.

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

-

Inject 20 µL of the prepared sample or standard.

-

Run a gradient elution to separate the nucleotides. An example gradient is as follows:

-

0-5 min: 2% B

-

5-15 min: 2-15% B (linear gradient)

-

15-20 min: 15% B

-

20-22 min: 15-2% B (linear gradient)

-

22-30 min: 2% B (re-equilibration)

-

-

Monitor the absorbance at 254 nm.

-

Identify and quantify the purine nucleotides by comparing their retention times and peak areas to those of the standards.

Enzymatic Assay for PRPP Synthetase Activity

This spectrophotometric assay measures the activity of PRPP synthetase by coupling the production of AMP to the oxidation of NADH.

Principle:

-

PRPP Synthetase: Ribose-5-Phosphate + ATP → PRPP + AMP

-

Myokinase: AMP + ATP → 2 ADP

-

Pyruvate Kinase: 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP

-

Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+

The decrease in absorbance at 340 nm due to the oxidation of NADH is proportional to the activity of PRPP synthetase.

Materials:

-

Enzyme source (cell lysate or purified enzyme)

-

Reaction Buffer: 125 mM Sodium Phosphate, 7 mM MgCl2, pH 7.6

-

Substrate Solution: 60 mM Ribose-5-Phosphate in Reaction Buffer

-

ATP Solution: 40 mM ATP in Reaction Buffer

-

Coupling Enzyme Mix: Pyruvate kinase, Lactate dehydrogenase, Myokinase

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, ATP, PEP, NADH, and the coupling enzyme mix.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

One unit of PRPP synthetase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP per minute under the assay conditions.

Enzymatic Assay for Amidophosphoribosyltransferase (ATase) Activity

This assay measures the activity of ATase by quantifying the formation of the product, 5-phosphoribosylamine, using a radiolabeled substrate, [14C]PRPP.[2]

Materials:

-

Enzyme source (cell lysate or purified enzyme)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5

-

[14C]PRPP (radiolabeled phosphoribosyl pyrophosphate)

-

Glutamine solution

-

Thin-layer chromatography (TLC) plates (e.g., cellulose)

-

Developing Solvent: e.g., isobutyric acid:ammonia:water (66:1:33)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, [14C]PRPP, and glutamine.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the enzyme source.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of cold ethanol or by boiling.

-

Spot a known volume of the reaction mixture onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate the substrate ([14C]PRPP) from the product ([14C]5-phosphoribosylamine).

-

Visualize the spots using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to the substrate and product into separate scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [14C]PRPP.

-

Enzyme activity is expressed as the amount of product formed per unit time per amount of protein.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in purine metabolism.

Caption: De Novo Purine Biosynthesis Pathway.

Caption: Purine Salvage Pathway.

Caption: HPLC Workflow for Nucleotide Analysis.

Conclusion

Purine riboside triphosphates, ATP and GTP, are at the heart of purine metabolism. They are not only the end products of the biosynthetic pathways but also the essential fuel and critical regulators that govern the intricate network of purine synthesis, degradation, and salvage. A thorough understanding of their roles is paramount for researchers in academia and industry, particularly for those involved in the development of therapeutic agents that target purine metabolism for the treatment of diseases such as cancer and gout. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a valuable resource for advancing our knowledge in this vital area of biochemistry.

References

- 1. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic studies of adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic, physical, and regulatory properties of amidophosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Purine Riboside Triphosphates and Cellular Energy Charge: A Technical Guide

Executive Summary: The balance of purine riboside triphosphates, primarily Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP), is fundamental to cellular life, serving as the primary currency for energy transfer and a critical component of signaling and synthesis pathways. The cell's bioenergetic state is quantified by the adenylate energy charge (AEC), a ratiometric index of ATP, ADP, and AMP levels. This guide provides an in-depth exploration of the roles of ATP and GTP, the concept and regulation of the cellular energy charge, and the key signaling pathways, such as the AMP-activated protein kinase (AMPK) system, that translate this energetic status into metabolic action. Detailed experimental protocols for quantifying these critical metabolites and their implications for drug development are also presented for researchers, scientists, and drug development professionals.

The Central Role of Purine Triphosphates in Cellular Energetics

Living cells require a constant supply of energy to power a vast array of processes, including biosynthesis, active transport, and muscle contraction.[1][2] Purine riboside triphosphates are the principal molecules for storing and transferring this energy.

Adenosine Triphosphate (ATP): The Universal Energy Currency Adenosine Triphosphate (ATP) is universally recognized as the primary energy currency of the cell.[1][3] It consists of an adenine base, a ribose sugar, and three phosphate groups.[2] The high-energy phosphoanhydride bonds linking the second and third phosphate groups store a significant amount of chemical energy.[3] When the cell requires energy, ATP is hydrolyzed to Adenosine Diphosphate (ADP) and inorganic phosphate (Pi), releasing this stored energy to drive endergonic reactions.[1][3] The cell maintains a high concentration of ATP, typically 1–10 μmol per gram of muscle tissue, ensuring a ready supply of energy.[4] The continuous regeneration of ATP from ADP and AMP is primarily accomplished through cellular respiration and oxidative phosphorylation.[4][5]

Guanosine Triphosphate (GTP): A Specialized Role in Energy and Signaling Guanosine Triphosphate (GTP), another purine nucleotide, also plays a significant role in cellular energy transfer.[6] It is generated during the citric acid cycle and can be readily converted to ATP.[6][7] However, GTP's more specialized and prominent roles are in signal transduction and protein synthesis.[6][8] It is essential for the function of G-proteins, which act as molecular switches in a multitude of signaling cascades, and provides the energy for key steps in the elongation phase of translation.[6][9]

The Adenylate Energy Charge: A Cellular Bioenergetic Index

To maintain homeostasis, cells must continuously monitor and regulate their energy status. The adenylate energy charge (AEC) is a key index that reflects the energetic state of the cell.[10] It was defined by Daniel Atkinson as a measure that integrates the concentrations of all three adenine nucleotides.[10]

The AEC is calculated using the formula: AEC = ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]) [10][11]

This value ranges from 0 (all AMP) to 1 (all ATP).[5] Most healthy, viable cells maintain a stable and high energy charge, typically between 0.7 and 0.95.[5][10] A drop in the AEC below 0.7 indicates significant energy stress. This high AEC ensures that ATP-hydrolyzing reactions are thermodynamically favorable. The cell rigorously defends its AEC; a high charge stimulates ATP-utilizing (anabolic) pathways, while a low charge activates ATP-generating (catabolic) pathways.[10]

| Cellular State | Typical ATP/ADP Ratio | Typical Adenylate Energy Charge (AEC) | Metabolic Status |

| Healthy, Resting Cells | >10:1[5] | 0.7 - 0.95[5][10] | Anabolic processes favored; high energy availability. |